

# Spectroscopic Data and Analysis of Naphthalene, 1-isopropyl-2-amino-: A Technical Guide

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## Compound of Interest

Compound Name: *Naphthalene, 1-isopropyl-2-amino-*

Cat. No.: *B12686965*

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Disclaimer: Publicly available experimental spectroscopic data for **Naphthalene, 1-isopropyl-2-amino-** (CAS No. 389104-54-5) is limited. This guide provides predicted spectroscopic characteristics based on the analysis of analogous compounds and general spectroscopic principles. The experimental protocols described are generalized procedures for organic compound analysis.

## Introduction

**Naphthalene, 1-isopropyl-2-amino-**, with the molecular formula  $C_{13}H_{15}N$ , is a derivative of naphthalene. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in research and development, particularly in fields like medicinal chemistry and materials science. This guide outlines the predicted spectroscopic data and provides standardized experimental protocols for its characterization using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Naphthalene, 1-isopropyl-2-amino-**. These predictions are derived from the known spectral data of related compounds such as 1- and 2-aminonaphthalene, and various isopropyl-substituted aromatic compounds.

Table 1: Predicted Mass Spectrometry Data

Feature	Predicted Value/Observation	Rationale and Notes
Molecular Ion ( $M^+$ )	m/z 185.12	Calculated for $C_{13}H_{15}N$ . This should be the highest mass peak in the electron ionization (EI) mass spectrum.
M+1 Peak	m/z 186.12	Due to the natural abundance of $^{13}C$ .
Major Fragments	m/z 170	$[M-15]^+$ , loss of a methyl group ( $CH_3$ ) from the isopropyl moiety.
m/z 143		$[M-42]^+$ , loss of propene ( $C_3H_6$ ) via McLafferty rearrangement, or loss of the entire isopropyl group.
m/z 128		Naphthalene radical cation, from the loss of the amino and isopropyl groups.

Rationale is based on typical fragmentation patterns of alkyl-substituted aromatic amines.

Table 2: Predicted  $^1H$  NMR Spectroscopic Data (Solvent:  $CDCl_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale and Notes
~ 1.3 - 1.4	Doublet	6H	$-\text{CH}(\text{CH}_3)_2$	The two methyl groups of the isopropyl are equivalent and are split by the adjacent methine proton.
~ 3.2 - 3.4	Septet	1H	$-\text{CH}(\text{CH}_3)_2$	The methine proton is split by the six equivalent protons of the two methyl groups.
~ 3.8 - 4.2	Broad Singlet	2H	$-\text{NH}_2$	The amino protons often appear as a broad singlet and may exchange with $\text{D}_2\text{O}$ .
~ 7.1 - 7.9	Multiplet	6H	Aromatic Protons	The six protons on the naphthalene ring will appear as a complex multiplet in the aromatic region.

Predictions are based on known chemical shifts for isopropyl groups on aromatic rings and for aminonaphthalenes.[\[1\]](#)

Table 3: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale and Notes
~ 22 - 24	-CH(CH <sub>3</sub> ) <sub>2</sub>	Methyl carbons of the isopropyl group.
~ 28 - 32	-CH(CH <sub>3</sub> ) <sub>2</sub>	Methine carbon of the isopropyl group.
~ 110 - 145	Aromatic Carbons	Ten distinct signals are expected for the naphthalene ring carbons, with variations due to the substituents. The carbon bearing the amino group (C2) will be shifted upfield, while the carbon bearing the isopropyl group (C1) and the other substituted carbons will have distinct shifts.

These are approximate ranges based on data for 2-isopropynaphthalene and aminonaphthalenes.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 4: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Rationale and Notes
3300 - 3500	Medium	N-H stretch	Characteristic of a primary amine, often appears as a doublet.
3000 - 3100	Medium-Weak	Aromatic C-H stretch	Typical for sp <sup>2</sup> C-H bonds in the naphthalene ring.
2850 - 2970	Medium-Strong	Aliphatic C-H stretch	Symmetric and asymmetric stretching of the C-H bonds in the isopropyl group.
~ 1620	Medium	N-H bend	Scissoring vibration of the primary amine.
1500 - 1600	Medium-Strong	Aromatic C=C stretch	Characteristic skeletal vibrations of the naphthalene ring.
~ 800 - 850	Strong	C-H out-of-plane bend	Bending of aromatic C-H bonds, indicative of the substitution pattern.

Based on characteristic IR absorption frequencies for primary amines and substituted naphthalenes.[\[5\]](#)

Table 5: Predicted UV-Vis Spectroscopic Data (Solvent: Ethanol or Hexane)

<b><math>\lambda_{\text{max}}</math> (nm)</b>	<b>Molar Absorptivity (<math>\epsilon</math>)</b>	<b>Transition</b>	<b>Rationale and Notes</b>
~ 230 - 250	High	$\pi \rightarrow \pi$	Corresponds to the electronic transitions within the naphthalene ring system.
~ 280 - 340	Moderate	$\pi \rightarrow \pi$	The amino group acts as an auxochrome, causing a bathochromic (red) shift compared to unsubstituted naphthalene.

The naphthalene chromophore with an amino auxochrome is expected to show these characteristic absorption bands.

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like **Naphthalene, 1-isopropyl-2-amino-**.

### 3.1 Mass Spectrometry

- Technique: Electron Ionization Mass Spectrometry (EI-MS)
- Sample Preparation: A small amount of the solid sample (microgram to milligram range) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized by heating in a high vacuum environment.<sup>[6]</sup>
- Instrumentation: A high-resolution mass spectrometer is used.
- Procedure:

- The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8]
- The resulting positively charged ions are accelerated by an electric field.
- The ions are then separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field in the mass analyzer.[7]
- A detector counts the number of ions at each m/z value, generating the mass spectrum.

### 3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Technique:  $^1\text{H}$  and  $^{13}\text{C}$  NMR
- Sample Preparation:
  - Accurately weigh 5-20 mg of the sample for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR.[9]
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean vial.[10]
  - Transfer the solution to a 5 mm NMR tube using a pipette, ensuring no solid particles are present.[10]
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Procedure:
  - The NMR tube is placed in the spectrometer's probe.
  - The magnetic field is "locked" onto the deuterium signal of the solvent and " shimmed" to achieve a homogeneous magnetic field.
  - A series of radiofrequency pulses are applied to the sample to excite the nuclei.
  - The resulting free induction decay (FID) signal is detected and then Fourier transformed to produce the NMR spectrum.

### 3.3 Infrared (IR) Spectroscopy

- Technique: Fourier Transform Infrared (FTIR) Spectroscopy with Attenuated Total Reflectance (ATR)
- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[11]
- Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
- Procedure:
  - A background spectrum of the clean, empty ATR crystal is recorded.
  - The solid sample is placed on the crystal, and a pressure arm is applied to ensure good contact.
  - The infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface.
  - The detector measures the transmitted infrared radiation, and the instrument's software generates the absorbance or transmittance spectrum.[12]

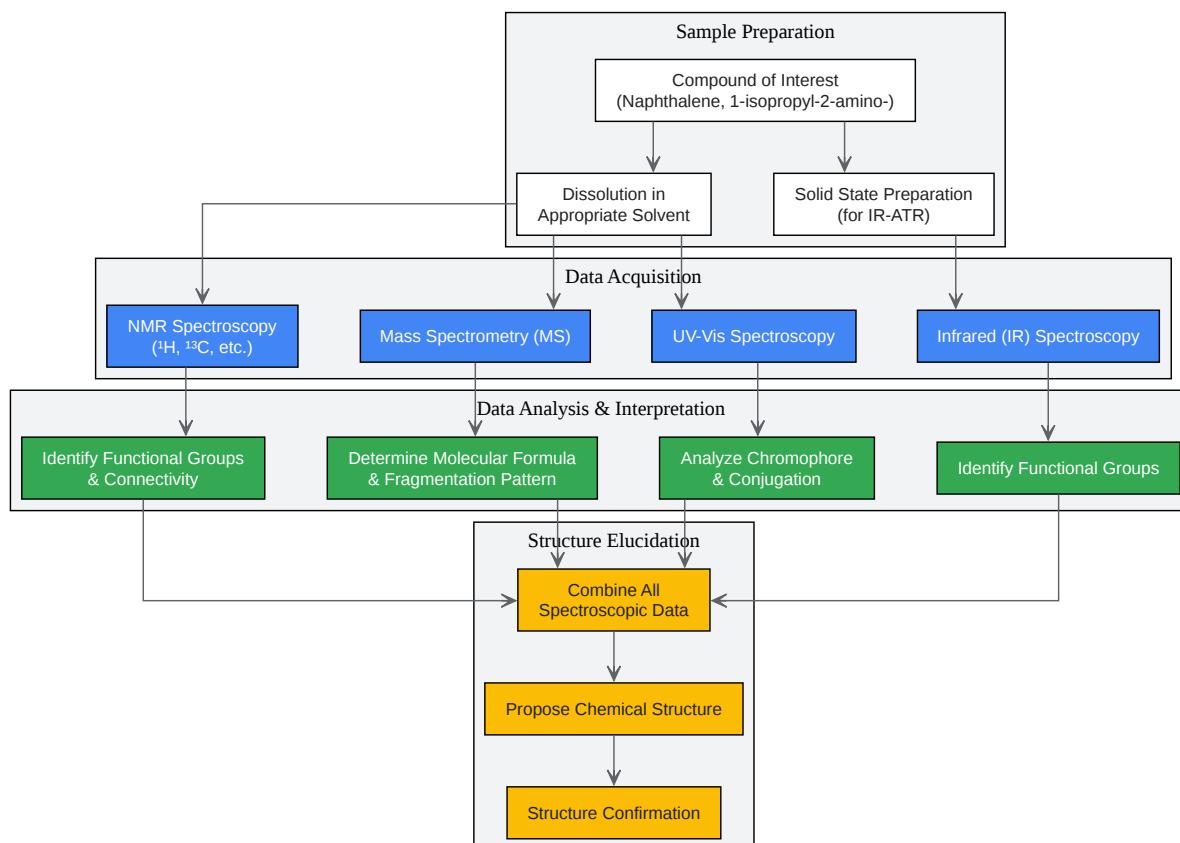
### 3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

- Technique: UV-Vis Absorption Spectroscopy
- Sample Preparation:
  - Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) at a known concentration.
  - Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings in the optimal range (typically 0.1 to 1.0).[13]
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Procedure:

- Fill a quartz cuvette with the pure solvent to be used as a blank.[[14](#)]
- Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
- Rinse the sample cuvette with the sample solution and then fill it.
- Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).[[15](#)]

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization and structure elucidation of a novel or unknown compound.

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